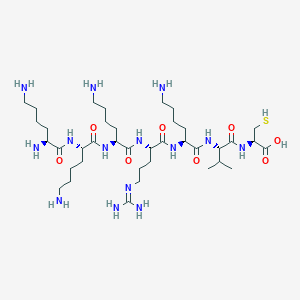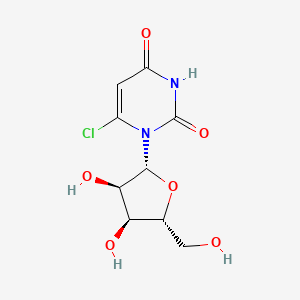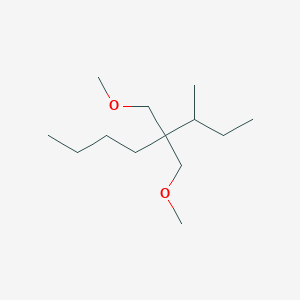![molecular formula C30H30O6 B14250601 3,3'-Diethoxy-5,5'-bis[(4-hydroxyphenyl)methyl][1,1'-biphenyl]-2,2'-diol CAS No. 188886-02-4](/img/structure/B14250601.png)
3,3'-Diethoxy-5,5'-bis[(4-hydroxyphenyl)methyl][1,1'-biphenyl]-2,2'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Diethoxy-5,5’-bis[(4-hydroxyphenyl)methyl][1,1’-biphenyl]-2,2’-diol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with multiple hydroxyl and ethoxy groups, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diethoxy-5,5’-bis[(4-hydroxyphenyl)methyl][1,1’-biphenyl]-2,2’-diol typically involves multi-step organic reactions. One common method includes the Williamson ether synthesis, where phenolic compounds react with ethyl halides in the presence of a base to form ethoxy groups . The biphenyl core can be constructed through Suzuki coupling reactions, which involve the reaction of aryl halides with boronic acids in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification methods, such as chromatography, ensures high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Diethoxy-5,5’-bis[(4-hydroxyphenyl)methyl][1,1’-biphenyl]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted biphenyl compounds .
Wissenschaftliche Forschungsanwendungen
3,3’-Diethoxy-5,5’-bis[(4-hydroxyphenyl)methyl][1,1’-biphenyl]-2,2’-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity[][3].
Wirkmechanismus
The mechanism by which 3,3’-Diethoxy-5,5’-bis[(4-hydroxyphenyl)methyl][1,1’-biphenyl]-2,2’-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways and enzyme activities. The biphenyl core provides structural stability, allowing the compound to interact with specific proteins and receptors[3][3].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid methyl ester
- 6,6’-[(3,3’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diyl)bis(oxy)]bis(dibenzo[d,f][1,3,2]dioxaphosphepin)
Uniqueness
3,3’-Diethoxy-5,5’-bis[(4-hydroxyphenyl)methyl][1,1’-biphenyl]-2,2’-diol is unique due to its combination of ethoxy and hydroxyl groups on a biphenyl scaffold. This structural arrangement provides a balance of hydrophilic and hydrophobic properties, making it versatile for various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
188886-02-4 |
|---|---|
Molekularformel |
C30H30O6 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
2-ethoxy-6-[3-ethoxy-2-hydroxy-5-[(4-hydroxyphenyl)methyl]phenyl]-4-[(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C30H30O6/c1-3-35-27-17-21(13-19-5-9-23(31)10-6-19)15-25(29(27)33)26-16-22(18-28(30(26)34)36-4-2)14-20-7-11-24(32)12-8-20/h5-12,15-18,31-34H,3-4,13-14H2,1-2H3 |
InChI-Schlüssel |
DHAVCVBKBITDLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)CC3=CC=C(C=C3)O)OCC)O)CC4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate](/img/structure/B14250518.png)

![Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14250529.png)

![6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B14250545.png)



![1,4-Dioxaspiro[4.4]non-8-en-7-ol, 8,9-dichloro-7-(2-propenyl)-](/img/structure/B14250563.png)

![2-Butanone, 3-(acetyloxy)-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, (3S)-](/img/structure/B14250567.png)

![3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal](/img/structure/B14250581.png)

